molecular formula C21H17NO B12059032 2,7-Dimethyl-10-phenylacridin-9(10H)-one

2,7-Dimethyl-10-phenylacridin-9(10H)-one

Cat. No.: B12059032
M. Wt: 299.4 g/mol
InChI Key: ZFGJBTQJOSUQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-10-phenylacridin-9(10H)-one is an organic compound with the molecular formula C21H17NO. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to the acridine core, along with two methyl groups at positions 2 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-10-phenylacridin-9(10H)-one typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2,7-dimethylaniline with benzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired acridinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridinone to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Dimethyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-10-phenylacridin-9(10H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its wide range of applications.

    9-Phenylacridine: Similar in structure but lacks the methyl groups at positions 2 and 7.

    2,7-Dimethylacridine: Lacks the phenyl group at position 10.

Uniqueness

2,7-Dimethyl-10-phenylacridin-9(10H)-one is unique due to the presence of both the phenyl group and the methyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2,7-dimethyl-10-phenylacridin-9-one

InChI

InChI=1S/C21H17NO/c1-14-8-10-19-17(12-14)21(23)18-13-15(2)9-11-20(18)22(19)16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

ZFGJBTQJOSUQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.